![molecular formula C19H17NO4S B2445668 2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid CAS No. 314278-90-5](/img/structure/B2445668.png)

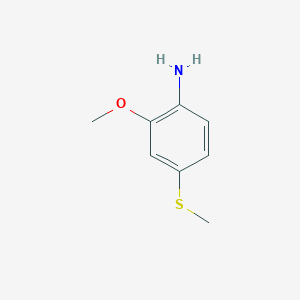

2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemiluminescence Studies

One notable application of derivatives similar to the target compound involves the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds have been explored for their base-induced chemiluminescence, offering potential applications in biochemical assays and imaging technologies. Specifically, sulfanyl-substituted dioxetanes exhibit chemiluminescence upon decomposition, providing a mechanism for light emission that could be harnessed in various scientific and diagnostic tools (Watanabe et al., 2010).

Drug Metabolism and Pharmacokinetics

Another application area is in the realm of pharmaceutical sciences, where the oxidative metabolism of novel antidepressants has been studied. Compounds structurally related to "2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid" have been investigated to understand their metabolic pathways, involving cytochrome P450 enzymes. Such studies are crucial for the development of new drugs, as they inform on the drug's breakdown, potential interactions, and the design of safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Material Science Applications

In the field of material science, derivatives of the compound have been utilized in the synthesis of novel hyperbranched polybenzimidazoles. These materials exhibit excellent solubility in aprotic solvents and outstanding thermal properties, making them suitable for advanced applications in electronics, coatings, and as components in high-performance polymers (Li et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Prostaglandin-Endoperoxide Synthase 1 (PTGS1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate a variety of physiological functions, including inflammation, fever, and pain responses.

Mode of Action

The compound interacts with its targets, PTGS1 and PTGS2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators. The resulting changes include a decrease in inflammation, pain, and fever symptoms.

Biochemical Pathways

The affected pathway is the arachidonic acid pathway . By inhibiting PTGS1 and PTGS2, the compound disrupts the conversion of arachidonic acid into prostaglandins. The downstream effects include a reduction in inflammation, pain, and fever, which are typically mediated by prostaglandins.

Result of Action

The molecular effect of the compound’s action is the inhibition of PTGS1 and PTGS2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammatory responses, as prostaglandins are key mediators of inflammation. Therefore, the compound may have potential anti-inflammatory effects.

Propriétés

IUPAC Name |

2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-11-6-5-8-14(12(11)2)20-17(21)10-16(18(20)22)25-15-9-4-3-7-13(15)19(23)24/h3-9,16H,10H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXFTOKUAAIAOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2445585.png)

![2-Chloro-1-(4,4-dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)ethanone](/img/structure/B2445587.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2445594.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2445600.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2445604.png)

![N-(4-chlorophenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2445607.png)